2-Hydroxystearic acid (CAS: 629-22-1), also known as alpha-hydroxystearic acid, is an 18-carbon saturated fatty acid distinguished by a hydroxyl group positioned precisely at the C2 (alpha) carbon. Unlike the ubiquitous unsubstituted stearic acid or the industrially dominant organogelator 12-hydroxystearic acid, 2-hydroxystearic acid presents a unique monopolar headgroup where the carboxyl and hydroxyl moieties act in close proximity. This specific structural arrangement fundamentally alters its hydrogen-bonding capacity, melting behavior, and interfacial self-assembly. In procurement contexts, it is primarily sourced as a high-value specialty lipid for the targeted synthesis of alpha-hydroxy ceramides (such as Ceramide 5), as a specialized surfactant for temperature-responsive monolayers, and as a non-gelling structural lipid in advanced cosmetic and pharmaceutical formulations [1].
Substituting 2-hydroxystearic acid with generic stearic acid or the more common 12-hydroxystearic acid (12-HSA) leads to critical formulation and synthetic failures. While 12-HSA is renowned for its ability to form robust, thermoreversible organogels at low concentrations (<1.5 wt%) due to extended intermolecular hydrogen bonding, the alpha-hydroxyl group in 2-hydroxystearic acid sterically inhibits the formation of acyclic dimers, preventing spontaneous gelation in non-polar solvents [1]. Furthermore, in the synthesis of skin-identical sphingolipids, the alpha-hydroxy position is an absolute structural requirement; substituting with stearic acid yields standard ceramides rather than the targeted alpha-hydroxy ceramides (e.g., Ceramide 5) necessary for specific barrier-repair functions [2]. Consequently, buyers must procure the exact C2-substituted isomer to avoid unwanted viscosity spikes in lipid formulations and to ensure correct stereochemical outcomes in ceramide synthesis.
In lipid formulation and solvent systems, the position of the hydroxyl group dictates rheological stability. 12-Hydroxystearic acid (12-HSA) acts as a potent low-molecular-weight organogelator (LMOG), forming opaque or translucent gels at critical gelation concentrations as low as 0.1 to 1.5 wt% in apolar solvents. In stark contrast, Fourier-transform infrared (FT-IR) and X-ray diffraction (XRD) analyses demonstrate that 2-hydroxystearic acid fails to form molecular dimers. The proximity of the secondary hydroxyl group to the carboxylate prevents the intermolecular hydrogen bonding required for crystal growth along the secondary axis [1]. As a result, 2-HSA does not induce the massive viscosity increases or spontaneous gelation characteristic of 12-HSA.
| Evidence Dimension | Organogelation capacity and dimer formation |
| Target Compound Data | 2-Hydroxystearic acid: Fails to form acyclic dimers; does not induce spontaneous gelation along the secondary axis. |
| Comparator Or Baseline | 12-Hydroxystearic acid: Forms robust thermoreversible organogels at <1.5 wt% concentration. |
| Quantified Difference | Complete suppression of LMOG-driven gelation network formation in 2-HSA compared to 12-HSA. |
| Conditions | Solvent systems (e.g., mineral oil, apolar solvents) evaluated via FT-IR and XRD for supramolecular assembly. |
Buyers formulating fluid lipid nanoparticles or liquid cosmetic bases must select 2-HSA over 12-HSA to maintain low viscosity and prevent unwanted product solidification.
The interfacial behavior of hydroxystearic acids is heavily dependent on the bipolar versus monopolar nature of the molecule. When spread on an aqueous subphase (pH 3, 1 M NaCl), mid-chain isomers like 9-, 11-, and 12-hydroxystearic acid exhibit bipolar characteristics, resulting in surface pressure-area (π-A) isotherms with an extended, flat plateau region that is largely independent of temperature. Conversely, 2-hydroxystearic acid acts as a monopolar entity because the hydroxyl and carboxyl groups are adjacent. This results in a highly temperature-dependent fluid/condensed phase coexistence, with an inclined plateau only appearing at temperatures above 30 °C [1]. This distinct compressibility profile prevents 2-HSA from being substituted by mid-chain isomers in precision surface coatings.
| Evidence Dimension | Surface pressure-area (π-A) isotherm plateau characteristics |
| Target Compound Data | 2-Hydroxystearic acid: Monopolar behavior with a strongly temperature-dependent, inclined plateau emerging only at >30 °C. |
| Comparator Or Baseline | 9-, 11-, and 12-hydroxystearic acids: Bipolar behavior with an extended, flat plateau region largely independent of temperature. |
| Quantified Difference | Fundamental shift from temperature-independent bipolar film expansion to temperature-sensitive monopolar compressibility. |
| Conditions | Langmuir monolayer spread on 1 M NaCl aqueous subphase at pH 3, measured between 25 °C and 44 °C. |
For manufacturers of specialized surfactants or Langmuir-Blodgett films, 2-HSA provides unique temperature-tunable interfacial properties that standard mid-chain hydroxylated fatty acids cannot replicate.
In the synthesis of skin-identical barrier lipids, the exact carbon position of the hydroxyl group determines the physiological classification of the resulting ceramide. Acylation of sphingosine or dihydrosphingosine with 2-hydroxystearic acid yields specific alpha-hydroxy ceramides, such as Ceramide 5 (alpha-hydroxypalmitoyldihydrosphingosine analogs) and specific glucosylceramides [1]. Utilizing standard stearic acid yields non-hydroxylated ceramides (e.g., Ceramide 2), which possess different phase-transition temperatures and barrier-repair properties in the stratum corneum. 12-HSA is entirely unsuitable as it would generate a non-physiological omega-minus-6 hydroxylated ceramide. Therefore, 2-HSA is the mandatory precursor for recreating the native alpha-hydroxy sphingolipid profile.
| Evidence Dimension | Sphingolipid acylation product |
| Target Compound Data | 2-Hydroxystearic acid: Yields physiological alpha-hydroxy ceramides (e.g., Ceramide 5 analogs). |
| Comparator Or Baseline | Stearic acid / 12-Hydroxystearic acid: Yields non-hydroxylated ceramides or non-physiological mid-chain hydroxylated ceramides. |
| Quantified Difference | Exclusive generation of the alpha-hydroxy structural motif required for Ceramide 5 classification. |
| Conditions | Chemical or enzymatic acylation of sphingoid bases for cosmetic/pharmaceutical ingredient synthesis. |
Procurement teams sourcing precursors for premium anti-aging or skin-barrier repair active ingredients must purchase 2-HSA to ensure the correct physiological ceramide structure.
Directly leveraging its C2-hydroxyl group, 2-hydroxystearic acid is the optimal precursor for synthesizing Ceramide 5 and related alpha-hydroxy sphingolipids. It is procured by cosmetic and pharmaceutical manufacturers to formulate advanced barrier-repair creams and dermatological treatments where standard non-hydroxylated ceramides (derived from stearic acid) are structurally insufficient[1].
Because 2-HSA fails to form the acyclic dimers responsible for organogelation, it is selected over 12-HSA in the development of fluid lipid nanoparticles and liquid emulsions. This ensures high lipid loading without the risk of spontaneous product solidification or unwanted viscosity spikes during long-term storage[2].
Due to its monopolar surface behavior and temperature-dependent compressibility at the air/water interface, 2-HSA is utilized in the engineering of specialized Langmuir-Blodgett films and temperature-responsive emulsifiers, outperforming mid-chain substituted isomers that lack this distinct thermal sensitivity [3].